2'-Methoxybutyrophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Methoxybutyrophenone is an organic compound with the molecular formula C11H14O2. It is a derivative of butyrophenone, characterized by the presence of a methoxy group attached to the phenyl ring. This compound is known for its applications in various chemical reactions and its significance in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Methoxybutyrophenone typically involves the reaction of 4-methoxybenzaldehyde with butyric acid or its derivatives. One common method includes the use of Friedel-Crafts acylation, where 4-methoxybenzaldehyde reacts with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In industrial settings, the production of 2’-Methoxybutyrophenone may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2’-Methoxybutyrophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybutanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2’-Methoxybutyrophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a biochemical probe to investigate enzyme activities and metabolic pathways.
Medicine: Research is ongoing to evaluate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2’-Methoxybutyrophenone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The methoxy group plays a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
- 4-Methoxybutyrophenone
- p-Methoxybutyrophenone
- 1-Butanone, 1-(4-methoxyphenyl)-
Comparison: Compared to its analogs, 2’-Methoxybutyrophenone exhibits unique reactivity due to the position of the methoxy group. This positional difference can influence its chemical behavior, making it more or less reactive in certain reactions. Its distinct properties make it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
13404-83-6 |
---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-6-10(12)9-7-4-5-8-11(9)13-2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
XLMQKIPKERJVHK-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC=CC=C1OC |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.